Home > Products > Screening Compounds P66436 > 2-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-c]quinazoline
2-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-c]quinazoline -

2-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-c]quinazoline

Catalog Number: EVT-4892722
CAS Number:
Molecular Formula: C14H12N6
Molecular Weight: 264.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • [5+1] Cyclocondensation: This method utilizes the reaction of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with various reagents such as chloral hydrate [], aliphatic and aromatic ketones [], aldehydes [], or cycloalkanones [] to form the triazoloquinazoline scaffold.
  • Heterocyclization: This strategy involves the formation of the triazole ring by reacting appropriate precursors like hydrazides with various reagents like carbon disulfide, potassium ethyl xanthogenate, or aryl isothiocyanates [].
  • Oxidative Cyclization: This method involves the use of oxidizing agents like bromine [] or FeCl3 [] to cyclize suitable precursors and form the triazole ring within the triazoloquinazoline framework.
Mechanism of Action
  • Enzyme Inhibition: These molecules can potentially inhibit various enzymes involved in critical cellular processes, leading to a therapeutic effect. For example, some triazoloquinazolines exhibit potent inhibition of xanthine oxidase [], an enzyme involved in uric acid production.
  • Receptor Binding: Triazoloquinazolines can bind to specific receptors in the body, either as agonists or antagonists, modulating downstream signaling pathways and influencing cellular responses. For instance, certain derivatives display affinity for adenosine receptors [, ], which are involved in various physiological processes like neurotransmission and inflammation.
Applications
  • Medicinal Chemistry: The diverse biological activities exhibited by similar compounds suggest potential applications in developing novel therapeutics. Some potential areas of interest include:
    • Anticancer Agents: Triazoloquinazolines have shown promise as anticancer agents [], potentially due to their ability to inhibit crucial enzymes or interact with DNA.
    • Antiviral Drugs: Certain derivatives have displayed antiviral activity [], suggesting their potential in combating viral infections.
    • Antimicrobial Agents: Several triazoloquinazolines exhibit potent antimicrobial activity against various bacterial and fungal strains [, , ], highlighting their potential as novel antibiotics.

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) []

Compound Description: PF-04254644 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. While demonstrating high selectivity against protein kinases, it exhibits broad inhibition across the phosphodiesterase (PDE) family. This off-target activity led to adverse effects in rats, including sustained heart rate increase, altered cardiac output, and myocardial degeneration, ultimately leading to its termination as a preclinical candidate [].

2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines []

Compound Description: This series of compounds represents a combinatorial library designed as potential anticancer agents []. The study aimed to explore the impact of various substituents at the 2-position of the [, , ]triazolo[1,5-c]quinazoline scaffold on anticancer activity.

Relevance: This series shares the core [, , ]triazolo[1,5-c]quinazoline structure with 2-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-c]quinazoline, emphasizing the versatility of this scaffold for developing compounds with potential medicinal applications. Investigating different substituents at the 2-position, similar to the 1-ethyl-1H-pyrazol-4-yl group in the target compound, is crucial for understanding structure-activity relationships and optimizing activity profiles.

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337) []

Compound Description: AMG 337 is a potent and selective MET inhibitor exhibiting promising pharmacological properties []. This compound demonstrates nanomolar potency against MET kinase activity and favorable pharmacokinetic properties in preclinical models.

[, , ]triazolo[1,5-c]quinazolin-2-yl)benzoic acids []

Compound Description: These compounds were designed as potential anti-inflammatory agents due to the presence of the [, , ]triazolo[1,5-c]quinazoline scaffold []. Researchers explored different synthetic routes and investigated the structure-activity relationship of this class of compounds.

Relevance: This series highlights the potential of modifying the 2-position of the [, , ]triazolo[1,5-c]quinazoline core with various benzoic acid derivatives to modulate anti-inflammatory activity. Comparing their structure and activity to 2-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-c]quinazoline can provide valuable insights into the influence of different substituents at the 2-position on biological activity.

2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thiones and their S-Substituted Derivatives []

Compound Description: This series comprises 2-heteroaryl substituted [, , ]triazolo[1,5-c]quinazolines, particularly focusing on the thione functionality at the 5-position and its S-substituted derivatives []. These compounds were studied for their antibacterial and anticancer activities.

Properties

Product Name

2-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-c]quinazoline

IUPAC Name

2-(1-ethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-c]quinazoline

Molecular Formula

C14H12N6

Molecular Weight

264.29 g/mol

InChI

InChI=1S/C14H12N6/c1-2-19-8-10(7-16-19)13-17-14-11-5-3-4-6-12(11)15-9-20(14)18-13/h3-9H,2H2,1H3

InChI Key

HFOJUPTXWLHNHI-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C2=NN3C=NC4=CC=CC=C4C3=N2

Canonical SMILES

CCN1C=C(C=N1)C2=NN3C=NC4=CC=CC=C4C3=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.